Circulating Imidazole Propionate Concentrations: Elevated Plasma Levels in Type 2 Diabetes Versus Healthy Controls
3-(1H-Imidazol-2-yl)propanoic acid, known endogenously as imidazole propionate (ImP), is a microbially produced metabolite of histidine. A cross-sectional analysis of human cohorts (n = 539 healthy, n = 654 prediabetes, n = 765 type 2 diabetes) demonstrated that serum ImP levels are significantly elevated in subjects with type 2 diabetes compared to healthy controls [1]. This metabolite is not merely a passive biomarker; administration of ImP to mice at doses of 500 μg/animal impaired glucose tolerance and induced insulin resistance [2][3]. In contrast, histidine itself—the metabolic precursor—does not produce this pathogenic effect, nor do C4-substituted imidazole acetic acid analogs (e.g., imidazole-4-acetic acid), which function as GABA receptor ligands rather than insulin signaling modulators [2].
| Evidence Dimension | Circulating concentration and metabolic effect |
|---|---|
| Target Compound Data | Serum ImP elevated in T2D cohort (n = 765); 500 μg/animal ImP induces glucose intolerance and insulin resistance in mice |
| Comparator Or Baseline | Healthy controls (n = 539) with lower serum ImP; histidine does not impair insulin signaling; imidazole-4-acetic acid lacks this metabolic activity |
| Quantified Difference | Significant elevation in T2D vs. healthy (p < 0.05 by linear regression); 500 μg/animal ImP causes measurable glucose intolerance vs. vehicle control |
| Conditions | Human serum LC-MS/MS quantification; murine oral glucose tolerance test following ImP administration |
Why This Matters
This metabolic specificity justifies selection of 3-(1H-imidazol-2-yl)propanoic acid as the authentic ImP standard for metabolic disease research and as the biologically relevant substrate for urocanate reductase inhibitor screening.
- [1] Koh A, et al. Microbially produced imidazole propionate impairs insulin signaling through mTORC1. Cell. 2018;175(4):947-961.e17. Fig. 1. View Source
- [2] European Commission CORDIS. Identification of novel inhibitors to prevent microbial production of pro-diabetic metabolites. Project ID: 780659. 2019. View Source
- [3] PDBj. Urocanate reductase in complex with imidazole propionate (PDB ID: 6t88). 2019. View Source
